molecular formula C10H7BrFN B1400140 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole CAS No. 1352213-98-9

1-(4-Bromo-3-fluorophenyl)-1H-pyrrole

Cat. No.: B1400140
CAS No.: 1352213-98-9
M. Wt: 240.07 g/mol
InChI Key: QGZBVILPEOYAEN-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-1H-pyrrole (CAS: 1352213-98-9) is a high-value chemical building block specifically designed for pharmaceutical research and development. This compound features a pyrrole heterocycle substituted with bromo and fluoro groups on the phenyl ring, creating a versatile scaffold for constructing novel bioactive molecules. The strategic halogen placement enables efficient further functionalization through cross-coupling reactions, making it particularly valuable for creating structure-activity relationship libraries in drug discovery programs. Pyrrole-containing analogs represent a privileged scaffold in medicinal chemistry, known for their diverse biological activities and presence in many natural products . Research demonstrates that pyrrole-based compounds show significant therapeutic potential across multiple domains, including anticancer applications (particularly against leukemia, lymphoma, and myelofibrosis), antibacterial and antifungal agents, antimalarial compounds, and central nervous system modulators exhibiting antipsychotic, β-adrenergic antagonist, and anxiolytic properties . The bromo-fluorophenyl substitution pattern on this pyrrole foundation enhances its molecular diversity potential, allowing researchers to explore extensive chemical space in their quest for novel therapeutic agents. This compound is provided with 95% purity and is available for immediate shipment. Strictly for research and development use by qualified professionals. Not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZBVILPEOYAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DABCO-Promoted Synthesis of Substituted Pyrroles

This method provides a convenient and eco-friendly approach for synthesizing substituted pyrroles using phenacyl bromides, pentane-2,4-dione, and amine in an aqueous medium.

General Procedure:

  • React phenacyl bromide (1 mmol), acetyl acetone (1 mmol), amine (1 mmol), and DABCO (5 mol%) in 5 ml of water at 60°C.
  • Monitor the reaction's completion using TLC.
  • Dilute the reaction mixture with water and extract with ethyl acetate (2 × 10 ml).
  • Wash the combined organic layers with brine solution and dry over \$$Na2SO4\$$.
  • Concentrate the organic layer under vacuum and purify the resulting product by silica gel column chromatography using a mixture of ethyl acetate/n-hexane (1:9) as eluent.

Reaction Mechanism:

  • Pentane-2,4-dione reacts with amine to form an unsaturated amino ketone, which tautomerizes to form an intermediate.
  • DABCO reacts with phenacyl bromide to form a quaternary salt.
  • The quaternary salt reacts with the intermediate, leading to internal cyclization and dehydration to yield the substituted pyrrole.

Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde

This method describes a synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde using a substitution reaction followed by hydrogenation cyclization.

Reaction Steps:

  • Substitution Reaction: React 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile in the presence of an alkaline catalyst in an organic solvent at 40-60 ℃ for 3-6 hours to obtain 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
  • Hydrogenation Cyclization: Subject 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile to hydrogenation cyclization under the catalysis of an HZSM-5 molecular sieve and a Pd-C catalyst in an organic solvent, stirring at 60-90 ℃ under normal pressure for 15-20 hours to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

Specific Conditions:

Post-Treatment:

  • Step 1: Cool the reaction mixture, add hydrochloric acid to quench the reaction, separate, wash, dry the organic phase, concentrate under reduced pressure, add a mixed solvent of isopropyl alcohol and water to remove impurities, filter, and dry to obtain 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
  • Step 2: Cool the reaction mixture to room temperature, filter off Pd-C and molecular sieve, add water to the filtrate, cool to 0-10 ℃, stir for crystallization, filter, and dry to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.

    Solvents: Organic solvents like toluene, DMF (dimethylformamide), and THF (tetrahydrofuran) are often employed.

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3-fluorophenyl)-1H-pyrrole has been researched for its potential as a pharmaceutical agent due to its structural characteristics that allow interaction with various biological targets.

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For example, derivatives of pyrrole have shown promising results in inhibiting the proliferation of breast cancer cells, with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Properties : The compound's potential antimicrobial activity has been evaluated against multi-drug resistant strains. Minimum Inhibitory Concentration (MIC) studies suggest that related compounds can exhibit antibacterial effects, with MIC values reported between 46.9 to 93.7 µg/mL .

Biological Research

The interactions of this compound with biological systems are of considerable interest:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes, which is critical for developing therapeutic agents targeting diseases like cancer and bacterial infections .
  • Receptor Binding : The compound's ability to bind to various receptors suggests it could modulate biological pathways, potentially leading to new treatments for conditions such as inflammation or neurodegenerative diseases .

Industrial Applications

In addition to its medicinal uses, this compound has applications in materials science:

  • Synthesis of Advanced Materials : The compound serves as a building block in the synthesis of polymers and other advanced materials due to its unique chemical properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various pyrrole derivatives, including those similar to this compound. The findings indicated enhanced activity against cancer cell lines, particularly when halogen substituents were present on the aromatic ring. This reinforces the idea that structural modifications can significantly impact biological activity .

Case Study 2: Antimicrobial Effects

Research conducted on related pyrrole derivatives demonstrated their effectiveness against resistant bacterial strains. The study highlighted the importance of the bromine atom in enhancing antibacterial properties, suggesting that modifications to the pyrrole framework could lead to more potent antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole with structurally related compounds, emphasizing substituent positions, molecular weights, and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) Key Applications/Synthesis Method
This compound Not provided C10H7BrFN 240.08 4-Bromo, 3-Fluoro Data needed Intermediate, potential enzyme inhibitors
1-(4-Bromophenyl)-1H-pyrrole 16851-84-6 C10H8BrN 222.08 4-Bromo 96–97 Clausson-Kaas synthesis
1-(3-Bromophenyl)-1H-pyrrole 107302-22-7 C10H8BrN 222.08 3-Bromo Not reported Chemical synthesis
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole 142044-85-7 C10H7BrFN 240.08 2-Bromo, 4-Fluoro Not reported Intermediate
4-Bromo-1-phenyl-1H-pyrazole 15115-52-3 C9H7BrN2 223.07 Pyrazole ring (N at 1,2) Not reported Pharmaceutical intermediate

Key Observations :

  • Substituent Effects: The position of bromo and fluoro groups significantly influences electronic and steric properties.
  • Heterocycle Differences : Pyrazole derivatives (e.g., 4-Bromo-1-phenyl-1H-pyrazole) exhibit greater aromatic stabilization and hydrogen-bonding capacity due to the presence of two adjacent nitrogen atoms, contrasting with pyrrole’s single nitrogen .

Biological Activity

1-(4-Bromo-3-fluorophenyl)-1H-pyrrole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring fused with a phenyl group that contains bromine and fluorine substituents. This unique structure may influence its interaction with biological targets and contribute to its pharmacological effects.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound. Research highlights its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Target Organism
This compound6.25S. aureus
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde3.125E. coli
1-(4-Chlorophenyl)-2-methyl-1H-pyrrole12.5Pseudomonas aeruginosa

Research indicates that the presence of halogen substituents can enhance the antibacterial activity of pyrrole derivatives, suggesting a structure-activity relationship where electron-withdrawing groups improve bioactivity against specific pathogens .

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. Additionally, it may modulate the activity of key enzymes involved in bacterial metabolism, leading to cell death .

Study 1: Efficacy Against MRSA

A study focused on the efficacy of various pyrrole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) found that this compound demonstrated significant antibacterial activity with an MIC value of 6.25 µg/mL. This finding positions it as a potential candidate for further development as an antibiotic agent .

Study 2: In Vitro Testing

In vitro tests showed that compounds similar to this compound exhibited varying degrees of antibacterial activity, with some derivatives achieving MIC values as low as 3.125 µg/mL against E. coli. These results underscore the importance of structural modifications in enhancing biological activity .

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

  • Optimization of Structure : Further chemical modifications could enhance potency and selectivity against specific pathogens.
  • Mechanistic Studies : Detailed studies on the molecular interactions between this compound and bacterial targets are necessary to elucidate its mechanism of action.
  • Therapeutic Applications : Investigating the potential use of this compound in combination therapies could provide insights into overcoming antibiotic resistance.

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole in academic laboratories?

The Clausson-Kaas pyrrole synthesis is a foundational method for preparing halogenated pyrrole derivatives. This reaction involves cyclization of amines with diethyl oxalate derivatives under acidic conditions, yielding substituted pyrroles. For this compound, the bromo and fluoro substituents are introduced via pre-functionalized aromatic precursors. Experimental protocols emphasize the use of TLC for reaction monitoring and silica gel chromatography for purification .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H NMR : To confirm regioselectivity and substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for the fluorophenyl group and pyrrole protons at δ 6.1–6.3 ppm) .
  • IR Spectroscopy : To identify functional groups (e.g., C-F stretching at ~1160 cm⁻¹ and C-Br at ~560 cm⁻¹) .
  • Mass Spectrometry : For molecular weight validation and halogen isotope patterns (e.g., [M+H]+ peaks for bromine/fluorine-containing ions) .

Q. How can reaction conditions be optimized to improve yields in halogenated pyrrole synthesis?

Optimization involves:

  • Temperature control (e.g., reflux in THF or DMF for cyclization).
  • Catalyst selection (e.g., Pd2(dba)3/XPhos for coupling reactions).
  • Purification via column chromatography with gradients of petroleum ether/ethyl acetate .

Advanced Research Questions

Q. How do substituent effects (Br/F) influence the electronic properties and reactivity of this compound?

The electron-withdrawing bromo and fluoro groups reduce electron density on the pyrrole ring, altering its reactivity in electrophilic substitution reactions. X-ray crystallography reveals planar molecular geometries, with bond lengths indicating conjugation between the pyrrole and aryl rings. These effects are critical in designing derivatives for applications like catalysis or photoluminescence .

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyrroles?

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts).
  • X-ray diffraction : Resolve ambiguities in regiochemistry or isomerism by determining crystal structures .
  • HPLC-MS : Detect trace impurities or byproducts that may skew spectral interpretations .

Q. How are transition-metal catalysts (e.g., Pd, Cu) utilized in functionalizing this compound?

  • Buchwald-Hartwig amination : Pd catalysts enable C-N bond formation for introducing amino groups.
  • Suzuki-Miyaura coupling : Bromo substituents serve as handles for cross-coupling with boronic acids.
  • Copper-mediated cyclization : Intramolecular reactions form fused heterocycles (e.g., pyrroloquinoxalinones) .

Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?

Diarylpyrroles with halogenated aryl groups exhibit enhanced lipophilicity and membrane permeability, critical for antitubercular activity. Modifications at the 3-fluorophenyl position improve target binding (e.g., mycobacterial membrane protein Large 1 (MmpL3)) while bromine enhances metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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